molecular formula C14H9Br2ClO2 B2575367 3,5-dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde CAS No. 443125-25-5

3,5-dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde

Cat. No.: B2575367
CAS No.: 443125-25-5
M. Wt: 404.48
InChI Key: MEEOHZQAVGYDLN-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of bromine and chlorine substituents on the benzene ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde typically involves a multi-step process. One common method is the bromination of 4-[(4-chlorophenyl)methoxy]benzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing bromine and chlorine substituents on the benzene ring can influence the compound’s reactivity and binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibitory effects on their activity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the methoxy group.

    3,5-Dibromo-4-methoxybenzaldehyde: Lacks the chlorine substituent on the phenyl ring.

    4-Chloro-3,5-dibromobenzaldehyde: Similar structure but without the methoxy group.

Uniqueness

3,5-Dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde is unique due to the combination of bromine, chlorine, and methoxy substituents on the benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3,5-dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2ClO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-1-3-11(17)4-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEOHZQAVGYDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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